N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine
Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine, commonly known as DABG, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DABG is a glycine derivative that has been synthesized and studied for its biochemical and physiological effects.
Scientific Research Applications
DABG has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DABG is in the field of neuroscience. DABG has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory processes. This makes DABG a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Mechanism Of Action
DABG acts as a competitive antagonist of the glycine-binding site on the NMDA receptor. This results in a reduction of the NMDA receptor activity, which in turn leads to a decrease in the influx of calcium ions into the neuron. This mechanism of action is similar to that of other NMDA receptor antagonists such as ketamine and memantine.
Biochemical And Physiological Effects
DABG has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DABG can reduce the excitotoxicity and oxidative stress induced by glutamate in cultured neurons. In vivo studies have shown that DABG can improve cognitive function and reduce the neuroinflammation and oxidative stress induced by lipopolysaccharide (LPS) in mice.
Advantages And Limitations For Lab Experiments
One of the major advantages of DABG is its high potency and selectivity for the glycine-binding site on the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological conditions. However, one of the limitations of DABG is its hydrophobic nature, which can limit its solubility and bioavailability in vivo.
Future Directions
There are several future directions for the research on DABG. One of the most important directions is to study the potential therapeutic applications of DABG in neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is to investigate the molecular mechanisms underlying the neuroprotective effects of DABG. Furthermore, the development of more water-soluble derivatives of DABG could overcome the limitations of its hydrophobic nature and enhance its bioavailability in vivo.
properties
IUPAC Name |
2-[2,3-dihydro-1,4-benzodioxin-6-yl(ethylsulfonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-2-20(16,17)13(8-12(14)15)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSFRMRAZQCBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(ethylsulfonyl)glycine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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